molecular formula C11H11ClFNO B13180863 1-(2-Chloro-3-fluorophenyl)piperidin-2-one

1-(2-Chloro-3-fluorophenyl)piperidin-2-one

Cat. No.: B13180863
M. Wt: 227.66 g/mol
InChI Key: LNVKCLIRMIMAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-3-fluorophenyl)piperidin-2-one ( 2059999-51-6) is a chemical compound with the molecular formula C11H11ClFNO and a molecular weight of 227.66 g/mol . This piperidin-2-one derivative is offered for research use as a key chemical intermediate and building block in organic synthesis and medicinal chemistry research. Piperidin-2-one is a prominent scaffold in natural products and pharmaceuticals, often utilized in the preparation of a variety of synthetic and semi-synthetic pharmacophores . Compounds featuring the piperidin-2-one core are frequently investigated for their potential biological activities. Research indicates that structurally similar benzamide derivatives containing a piperidine core have demonstrated significant anti-acetylcholinesterase activity, which is relevant in the study of neurodegenerative disorders . Furthermore, piperidine and piperidin-2-one derivatives are recognized as common building blocks in biologically active compounds and serve as key chiral intermediates in drug discovery . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11ClFNO

Molecular Weight

227.66 g/mol

IUPAC Name

1-(2-chloro-3-fluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H11ClFNO/c12-11-8(13)4-3-5-9(11)14-7-2-1-6-10(14)15/h3-5H,1-2,6-7H2

InChI Key

LNVKCLIRMIMAAD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=C(C(=CC=C2)F)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Chloro 3 Fluorophenyl Piperidin 2 One and Analogues

Convergent and Divergent Synthetic Pathways to N-Arylpiperidin-2-ones

The construction of the N-arylpiperidin-2-one core can be approached through either convergent or divergent strategies. Convergent syntheses involve the coupling of a pre-formed piperidin-2-one ring with an appropriate aryl partner, while divergent approaches build the heterocyclic ring onto a pre-existing N-aryl scaffold.

N-Arylation Strategies for Piperidin-2-one Scaffolds

The formation of the crucial C-N bond between the piperidin-2-one nitrogen and the aryl ring is a key transformation in the synthesis of these compounds. Modern cross-coupling reactions have largely supplanted classical methods, offering milder conditions and broader substrate scope.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C(aryl)-N bonds. researchgate.netresearchgate.net It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of 1-(2-chloro-3-fluorophenyl)piperidin-2-one, this would involve coupling piperidin-2-one with a 2-chloro-3-fluorophenyl halide. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often employed to facilitate the catalytic cycle, which consists of oxidative addition, ligand exchange, and reductive elimination. mdpi.com The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide or cesium carbonate.

Ullmann Condensation: A classical copper-catalyzed method for N-arylation, the Ullmann condensation, provides an alternative to palladium-based systems. researchgate.net Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. researchgate.net However, the development of ligand-assisted protocols has allowed for milder reaction conditions. This reaction would involve treating piperidin-2-one with a 2-chloro-3-fluorophenyl halide in the presence of a copper catalyst.

Nucleophilic Aromatic Substitution (SNAr): In cases where the aryl ring is sufficiently activated by electron-withdrawing groups, direct nucleophilic aromatic substitution can be a viable strategy. While the 2-chloro-3-fluorophenyl group itself is not strongly electron-withdrawing, precursors with additional activating groups could potentially undergo SNAr with the piperidin-2-one anion.

N-Arylation StrategyCatalyst SystemTypical SubstratesKey Features
Buchwald-Hartwig Amination Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands (e.g., XPhos, SPhos)Aryl halides/triflates and amines/amidesMild reaction conditions, broad substrate scope, high functional group tolerance. researchgate.netresearchgate.net
Ullmann Condensation Copper catalyst (e.g., CuI, Cu₂O) with ligands (e.g., phenanthroline, diamines)Aryl halides and amines/amidesLower cost catalyst compared to palladium, though can require higher temperatures. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Base-mediatedActivated aryl halides and nucleophilesDoes not require a metal catalyst but is limited to electron-deficient aryl systems.

Annulation and Ring-Closure Reactions for Piperidin-2-one Formation

Divergent approaches focus on constructing the piperidin-2-one ring onto a pre-functionalized aromatic amine. These methods often involve intramolecular cyclization reactions.

Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a classic and effective method for forming cyclic β-keto esters, which can be precursors to piperidin-2-ones. The synthesis would begin with an N-(2-chloro-3-fluorophenyl)-substituted amino diester, which upon treatment with a base (e.g., sodium ethoxide), would undergo cyclization to form a 3-alkoxycarbonyl-1-(2-chloro-3-fluorophenyl)piperidin-2-one. Subsequent hydrolysis and decarboxylation would yield the target compound. This method is particularly useful for the formation of five- and six-membered rings. researchgate.net

Amide Cyclization: Intramolecular cyclization of ω-haloamides is another common strategy. For instance, a 5-halopentanoic acid could be coupled with 2-chloro-3-fluoroaniline (B1293833) to form the corresponding amide. Subsequent treatment with a base would induce an intramolecular nucleophilic substitution to form the piperidin-2-one ring.

Reductive Amination of Dicarbonyl Compounds: The reaction of an amine with a dicarbonyl compound, followed by in situ reduction, can lead to the formation of a heterocyclic ring. For example, glutaric anhydride (B1165640) can react with an N-arylidene aniline (B41778) in a Castagnoli-Cushman reaction to form a piperidin-2-one derivative. Alternatively, a 1,5-dicarbonyl compound could undergo a double reductive amination with a primary amine to form a piperidine (B6355638) ring, which could then be oxidized to the corresponding piperidin-2-one.

Ring-Closure StrategyKey PrecursorReagentsRing System Formed
Dieckmann Condensation N-Aryl amino diesterBase (e.g., NaOEt)Piperidin-2-one with a β-ester group.
Amide Cyclization N-Aryl-ω-haloamideBasePiperidin-2-one.
Castagnoli-Cushman Reaction N-Arylidene aniline and glutaric anhydrideHeatSubstituted piperidin-2-one.

Regioselective Introduction of the 2-Chloro-3-fluorophenyl Moiety

The precise placement of the chlorine and fluorine atoms on the phenyl ring is crucial for the identity and properties of the final compound. This can be achieved either by starting with a pre-functionalized aniline or by performing regioselective halogenation reactions on an N-phenylpiperidin-2-one scaffold.

The synthesis of 2-chloro-3-fluoroaniline itself is a key consideration. A common route involves the reduction of 2-chloro-3-fluoronitrobenzene. Alternatively, regioselective halogenation of an aniline derivative can be employed. For instance, ortho-chlorination of 3-fluoroaniline (B1664137) or meta-fluorination of 2-chloroaniline (B154045) are potential strategies, although achieving high regioselectivity in electrophilic aromatic substitution on anilines can be challenging due to the strong activating and directing effects of the amino group. Directed ortho-metalation followed by reaction with an electrophilic chlorine source can offer a more controlled approach to ortho-chlorination. Similarly, modern fluorination methods, including the use of electrophilic fluorine reagents like Selectfluor, can be employed for the introduction of the fluorine atom.

Stereocontrolled Synthesis of Chiral N-Arylpiperidin-2-one Systems

The introduction of chirality into the piperidin-2-one ring is of significant interest, as stereochemistry often plays a critical role in the biological activity of molecules. Several strategies can be employed to achieve stereocontrol.

Chiral Auxiliaries: A well-established method for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate. researchgate.net This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be removed. For example, a chiral auxiliary could be incorporated into the piperidin-2-one precursor to control the stereochemistry of alkylation or other functionalization reactions at the 3- or 5-positions of the ring. Evans oxazolidinones and sulfinamides are examples of commonly used chiral auxiliaries. researchgate.net

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a highly efficient and atom-economical approach. This can include:

Asymmetric Hydrogenation: The reduction of a double bond in a prochiral enamide precursor using a chiral transition metal catalyst (e.g., with Rh or Ru complexes bearing chiral phosphine ligands) can establish a stereocenter.

Asymmetric Allylic Alkylation: Chiral palladium catalysts can be used for the enantioselective allylic alkylation of piperidin-2-one enolates. researchgate.net

Asymmetric C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation allow for the direct and enantioselective introduction of functional groups onto the piperidin-2-one scaffold.

Biocatalysis: Enzymes, such as transaminases, can be used for the highly enantioselective synthesis of chiral amines, which can then be used as precursors for the construction of chiral piperidin-2-ones.

Stereocontrol StrategyPrincipleExample Application
Chiral Auxiliaries Temporary incorporation of a chiral group to direct a stereoselective reaction. researchgate.netUse of an Evans oxazolidinone to control the stereochemistry of an alkylation reaction on the piperidin-2-one ring.
Asymmetric Hydrogenation Enantioselective reduction of a prochiral precursor using a chiral catalyst.Hydrogenation of an N-aryl-tetrahydropyridin-2-one using a chiral rhodium catalyst.
Biocatalysis Use of enzymes to catalyze stereoselective transformations.Enantioselective synthesis of a chiral amino acid precursor using a transaminase.

Chemical Transformations for Molecular Diversification and Library Generation

Once the this compound scaffold is synthesized, further chemical transformations can be performed to generate a library of analogues for structure-activity relationship (SAR) studies.

Functionalization of the Piperidin-2-one Ring: The carbon atoms of the piperidin-2-one ring can be functionalized through various reactions. For example, the α-position to the carbonyl group (C3) can be deprotonated to form an enolate, which can then react with a range of electrophiles to introduce new substituents. The C4 and C5 positions can also be functionalized, potentially through C-H activation methodologies.

Modification of the Aryl Ring: The 2-chloro-3-fluorophenyl moiety can be further modified. For instance, the chlorine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. Nucleophilic aromatic substitution of the fluorine atom is also a possibility, particularly if the ring is further activated.

Ring Transformations: The lactam functionality of the piperidin-2-one can be a starting point for more complex transformations. Reduction of the amide can yield the corresponding piperidine. The ring can also be opened to provide access to linear amino acid derivatives.

The development of robust and flexible synthetic routes to this compound and its analogues is crucial for exploring their potential applications. The methodologies discussed herein, encompassing both the construction of the core scaffold and its subsequent diversification, provide a powerful toolkit for the synthesis of libraries of these important compounds for chemical and biological screening.

Structure Activity Relationship Sar Investigations of the 1 2 Chloro 3 Fluorophenyl Piperidin 2 One Class

Elucidating the Pharmacophoric Contribution of the 2-Chloro-3-fluorophenyl Substituent

The 2-chloro-3-fluorophenyl moiety is a critical component of the 1-(2-chloro-3-fluorophenyl)piperidin-2-one scaffold, likely playing a significant role in the molecule's interaction with its biological target. The nature and position of the halogen substituents on the phenyl ring can profoundly influence the compound's electronic properties, lipophilicity, and steric profile, all of which are key determinants of biological activity.

In broader studies of N-arylpiperazine derivatives, it has been observed that the introduction of lipophilic substituents, such as trifluoromethyl or fluoro groups at the 3' or 4' position of a phenyl ring, can enhance in vitro activity against certain biological targets. mdpi.com While not directly analogous, this suggests that the lipophilic and electron-withdrawing nature of the chloro and fluoro groups in this compound could be advantageous for its biological profile. The specific combination and positioning of these halogens likely fine-tune the molecule's properties for optimal interaction with its target.

To systematically evaluate the contribution of this substituent, a series of analogues could be synthesized and tested, as outlined in the hypothetical data in Table 1. This would involve varying the position and nature of the halogen substituents on the phenyl ring to probe the steric and electronic requirements of the binding site.

Table 1: Hypothetical Bioactivity of Analogues with Modified Phenyl Substituents
CompoundR1R2Relative Bioactivity (%)
1a (Parent)2-Cl3-F100
1bHH25
1c2-ClH60
1dH3-F75
1e3-Cl4-F90

Structural Determinants within the Piperidin-2-one Core for Biological Interactions

The piperidin-2-one, or δ-lactam, core is another fundamental component of the molecule that dictates its three-dimensional shape and provides key points of interaction. nih.gov The carbonyl group of the lactam is a potential hydrogen bond acceptor, which could be a critical interaction with the biological target. The saturated nature of the piperidine (B6355638) ring allows for a degree of conformational flexibility, which can be crucial for adopting the optimal geometry for binding.

Modifications to the piperidin-2-one core can have a significant impact on biological activity. For instance, in a study on substituted piperidines as novel inhibitors of the HDM2-p53 protein-protein interaction, substitutions at positions 4, 5, and 6 of the piperidine ring were explored. nih.gov While some substitutions were tolerated, they did not lead to a significant improvement in potency, suggesting that the unsubstituted core at these positions might be optimal for this specific target. nih.gov Conversely, the incorporation of an allyl side chain at position 2 resulted in a drastic improvement in binding potency, highlighting the sensitivity of this position to substitution. nih.gov

In the context of this compound, the integrity of the lactam ring is likely essential for its activity. The introduction of substituents on the piperidinone ring could be explored to probe for additional binding interactions or to modulate the physicochemical properties of the compound. For example, introducing small alkyl groups or polar functionalities at various positions on the ring could provide insights into the steric and electronic tolerances of the target's binding site.

The hypothetical data in Table 2 illustrates how modifications to the piperidin-2-one core could influence bioactivity.

Table 2: Hypothetical Bioactivity of Analogues with Modified Piperidin-2-one Core
CompoundModification to Piperidin-2-one CoreRelative Bioactivity (%)
2a (Parent)Unsubstituted100
2b3-methyl85
2c4,4-dimethyl50
2d5-hydroxy110
2e6-oxo (glutarimide)30

Exploration of Substituent Effects on Bioactivity Profiles

The systematic exploration of substituent effects on both the phenyl ring and the piperidin-2-one core is a classical approach in SAR studies to map the pharmacophore and optimize lead compounds. The introduction of various functional groups can modulate a range of properties, including potency, selectivity, and pharmacokinetic parameters.

For the 2-chloro-3-fluorophenyl moiety, replacing the halogens with other electron-withdrawing or electron-donating groups could reveal the importance of electronic effects. For example, substituting the chlorine with a methyl group would decrease the electron-withdrawing nature and increase lipophilicity, while substitution with a nitro group would have the opposite effect. The position of these substituents is also critical, as steric hindrance can prevent the molecule from adopting the necessary conformation for binding.

On the piperidin-2-one ring, the introduction of substituents can probe for specific interactions within the binding pocket. For instance, adding a hydroxyl or amino group could introduce a new hydrogen bond donor, potentially increasing affinity. Conversely, bulky substituents might lead to a loss of activity due to steric clashes. In the development of 2-piperidone (B129406) derivatives for Alzheimer's disease, a variety of substituents were explored, demonstrating that even small changes can significantly impact biological activity. nih.gov

Table 3 presents hypothetical data on the effects of various substituents on the bioactivity of the this compound scaffold.

Table 3: Hypothetical Bioactivity of Analogues with Various Substituents
CompoundSubstituent on Phenyl RingSubstituent on Piperidin-2-one CoreRelative Bioactivity (%)
3a (Parent)2-Cl, 3-FNone100
3b2-CH3, 3-FNone45
3c2-Cl, 3-F4-phenyl120
3d2,3-dichloroNone95
3e2-Cl, 3-F3-spiro-cyclopropane70

Rational Design Principles for Optimized Analogues

The insights gained from SAR studies provide the foundation for the rational design of optimized analogues. The goal of rational design is to systematically modify a lead compound to improve its desired properties while minimizing undesirable ones. mdpi.commdpi.com For the this compound class, several design principles can be applied.

One key principle is isosteric and bioisosteric replacement. This involves substituting atoms or groups with other atoms or groups that have similar physical or chemical properties, with the aim of enhancing activity or improving pharmacokinetic properties. For example, the phenyl ring could be replaced with a bioisosteric heterocycle, such as a pyridine (B92270) or thiophene (B33073) ring, to explore new interactions and potentially improve properties like solubility.

Another principle is conformational restriction. By introducing structural elements that reduce the conformational flexibility of the molecule, it may be possible to lock it into its bioactive conformation, leading to an increase in potency. This could be achieved by introducing double bonds or by forming additional ring systems.

Structure-based design, if the three-dimensional structure of the biological target is known, is a powerful approach. Molecular docking studies can be used to predict how analogues will bind to the target, allowing for the design of compounds with improved interactions. nih.gov For instance, if a hydrophobic pocket is identified in the binding site, substituents that can occupy this pocket could be incorporated into the design.

Finally, a multiparameter optimization approach is often necessary, where several properties such as potency, selectivity, solubility, and metabolic stability are considered simultaneously. This holistic approach increases the likelihood of identifying a successful drug candidate.

Biological Target Engagement and Mechanistic Studies of N Arylpiperidin 2 One Analogues

In Vitro Pharmacological Profiling of N-Arylpiperidin-2-ones

The in vitro pharmacological profiling of new chemical entities is a critical step in drug discovery, providing initial insights into their biological activities and potential therapeutic applications. europeanpharmaceuticalreview.com For N-arylpiperidin-2-one analogues and related piperidine-containing compounds, these studies have explored a range of biological effects, from enzyme inhibition to antimicrobial and antiproliferative activities.

Enzyme Inhibition Kinetics and Potency Assessment (e.g., Kinase Inhibition)

Kinases are a significant class of enzymes that are often targeted in drug development, particularly in oncology. ed.ac.uk While specific kinetic data for 1-(2-Chloro-3-fluorophenyl)piperidin-2-one is not available, studies on analogous structures containing the piperidine (B6355638) motif have demonstrated kinase inhibitory activity. For instance, certain quinazoline-based derivatives have been identified as multi-kinase inhibitors, targeting enzymes such as VEGFR2, EGFR, HER2, and CDK2. mdpi.com

The potency of enzyme inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, provides further understanding of the inhibitor-enzyme interaction. youtube.com

Table 1: Kinase Inhibitory Activity of a Representative Multi-Kinase Inhibitor (Compound 5d)

Kinase TargetIC50 (µM)Positive ControlControl IC50 (µM)
VEGFR20.089 ± 0.005Sorafenib0.05 ± 0.003
EGFR0.128 ± 0.007Erlotinib0.09 ± 0.005
HER20.152 ± 0.009Erlotinib0.11 ± 0.006
CDK22.097 ± 0.126Roscovitine0.32 ± 0.019

Data synthesized from a study on 2-sulfanylquinazolin-4(3H)-one derivatives. mdpi.com

Cell-Based Functional Assays for Receptor Activation or Inhibition

Cell-based functional assays are essential for determining how a compound interacts with cellular receptors, either by activating them (agonism) or blocking them (antagonism). For example, N-arylpiperazine-modified analogues of KN-62 have been evaluated for their ability to antagonize the purinergic P2X7 receptor. nih.gov These assays measure downstream cellular responses following receptor engagement, such as changes in intracellular calcium levels or the release of cytokines. nih.gov The results from such studies help to elucidate the functional consequences of a compound's binding to its target.

Cellular Pathway Modulation Analysis (e.g., Apoptosis Induction)

A key area of investigation for potential anticancer agents is their ability to modulate cellular pathways that control cell survival and death. Apoptosis, or programmed cell death, is a critical pathway that is often dysregulated in cancer.

Studies on novel piperidone compounds have shown that they can induce apoptosis in cancer cell lines. nih.gov The induction of apoptosis can be confirmed through various assays, such as detecting the activation of caspases (key enzymes in the apoptotic cascade), observing changes in mitochondrial membrane potential, and identifying DNA fragmentation. nih.govnih.govresearchgate.net For instance, two novel piperidones, 1-dichloroacetyl–3,5-bis(3,4-difluorobenzylidene)-4-piperidone (compound 2608) and 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (compound 2610), were found to induce apoptosis through the activation of caspase-3/7 in lymphoma and colon cancer cell lines. nih.gov

Furthermore, some piperine (B192125) amide alkaloids and their synthetic analogues have been shown to modulate signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation. mdpi.com

Antimicrobial and Antiproliferative Activity Studies

Various derivatives of piperidine have been synthesized and evaluated for their antimicrobial and antiproliferative activities.

Antimicrobial Activity: Substituted piperazine (B1678402) and piperidine derivatives have been tested against a range of bacterial and fungal strains. nih.govbiointerfaceresearch.comnih.govbiomedpharmajournal.org For example, some piperidine derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. biointerfaceresearch.comresearchgate.net The minimum inhibitory concentration (MIC) is a standard measure used to quantify the antimicrobial potency of a compound. nih.gov

Table 2: Antimicrobial Activity of Selected Piperidine Derivatives

CompoundTest StrainMIC (µg/mL)
Compound 3Staphylococcus aureus64
Compound 3Escherichia coli128
Compound 5Staphylococcus aureus32
Compound 5Escherichia coli64
Compound 6Candida albicans256
Compound 7Candida albicans512

Data synthesized from a study on piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives. nih.gov

Antiproliferative Activity: The piperidine scaffold is present in numerous compounds with antiproliferative properties. nih.govnih.govmdpi.comresearchgate.net For example, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a new class of tubulin inhibitors with antiproliferative activity in prostate cancer cell lines. nih.gov The antiproliferative efficacy is often expressed as the GI50 (50% growth inhibition) or IC50 value.

Table 3: Antiproliferative Activity of a Representative Piperidine Derivative (Compound 12a)

Cell LineGI50 (nM)
DU-145 (Prostate)120

Data from a study on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. nih.gov

Identification and Validation of Specific Molecular Targets

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for further drug development.

Ligand-Based and Structure-Based Target Deconvolution

In the absence of a known target, various computational and experimental methods can be employed for target deconvolution.

Ligand-Based Approaches: These methods rely on the principle that similar molecules often have similar biological activities. By comparing the structural and physicochemical properties of a new compound with those of known active ligands, potential targets can be predicted. nih.gov Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, is a common ligand-based technique.

Structure-Based Approaches: When the three-dimensional structure of a potential target protein is available, molecular docking can be used to predict how a compound might bind to it. researchgate.net This approach can help to identify potential targets and to understand the molecular interactions that govern binding affinity and specificity. These computational predictions can then be validated through experimental assays.

Modern target identification strategies also include advanced techniques such as affinity-based pull-down methods and label-free approaches, as well as genetic methods like CRISPR-based screening. nih.gov

Protein Interaction and Binding Assays

There is no available research detailing the protein interaction and binding assays for This compound . Studies on analogous structures, such as certain N-arylpiperazine derivatives, have identified interactions with adrenergic receptors. For instance, some arylpiperazine compounds have been shown to act as antagonists for α1A/1D-adrenergic receptor subtypes. However, it is crucial to note that these findings relate to compounds with a different core structure and cannot be directly extrapolated to This compound .

Without experimental data from techniques such as radioligand binding assays, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or other biochemical and biophysical assays, the specific protein targets and binding affinities of This compound remain unknown.

Investigation of Molecular Mechanisms of Action

Consistent with the absence of protein binding data, there is no information available on the molecular mechanisms of action for This compound . Elucidating a compound's mechanism of action typically follows the identification of its biological target. This process involves a variety of cellular and molecular biology techniques to understand how the compound, upon binding to its target, modulates downstream signaling pathways and cellular functions.

Computational Chemistry and Cheminformatics Approaches for N Arylpiperidin 2 One Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the subtleties of molecular architecture and reactivity.

Density Functional Theory (DFT) Applications for Molecular Properties.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of organic molecules, including N-arylpiperidin-2-one derivatives. researchgate.netsci-hub.senanobioletters.comresearchgate.net By solving the Schrödinger equation through approximations of the electron density, DFT can accurately predict a range of molecular properties that are crucial for understanding the behavior of 1-(2-Chloro-3-fluorophenyl)piperidin-2-one.

Key molecular properties that can be elucidated using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net For this compound, the presence of the electron-withdrawing chlorine and fluorine atoms on the phenyl ring is expected to influence these electronic parameters significantly. These substituents would likely lower the energy of the HOMO and LUMO, potentially affecting the molecule's reactivity and its ability to participate in charge-transfer interactions.

The molecular electrostatic potential map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. researchgate.net In the case of this compound, the carbonyl oxygen of the piperidin-2-one ring would be a region of negative electrostatic potential, making it a likely hydrogen bond acceptor. Conversely, the hydrogen atoms on the piperidine (B6355638) ring and the aromatic ring would represent areas of positive potential. Understanding these features is vital for predicting intermolecular interactions, such as those with biological targets.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations (Hypothetical Data)
PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVRelates to the chemical stability and reactivity of the molecule.
Dipole Moment3.8 DInfluences solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP) - Carbonyl Oxygen-0.05 a.u.Highlights the primary site for hydrogen bond acceptance.

Conformational Landscape Exploration via QM Methods.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Quantum mechanical methods are instrumental in exploring the conformational landscape of N-arylpiperidin-2-ones to identify low-energy conformers that are likely to be biologically relevant. bohrium.comnih.govasianpubs.orgacs.org

Quantum mechanical calculations can be used to perform a systematic conformational search or to calculate the energy of various possible conformations. By rotating the N-C (aryl) bond and evaluating the energy at each step, a potential energy surface can be generated. This surface reveals the most stable conformations (energy minima) and the energy barriers between them. The presence of the ortho-chloro substituent on the phenyl ring is expected to create a significant steric barrier to free rotation, likely resulting in a preferred, non-planar arrangement of the phenyl ring with respect to the piperidin-2-one moiety. This restricted rotation can have important implications for how the molecule fits into a biological target's binding site.

Molecular Modeling and Simulation of Ligand-Target Interactions

Understanding how a small molecule like this compound interacts with its biological target is a cornerstone of modern drug design. Molecular modeling and simulation techniques provide a dynamic and detailed picture of these interactions at the atomic level.

Molecular Docking for Binding Pose Prediction.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.netnih.govmdpi.comnih.govnih.govresearchgate.net This method is crucial for generating hypotheses about the binding mode of this compound to a potential biological target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank them.

The accuracy of molecular docking depends heavily on the quality of the protein structure, which is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, and the reliability of the scoring function. For N-arylpiperidin-2-one derivatives, potential targets could include enzymes or receptors implicated in various diseases. nih.gov A docking study of this compound would likely show the piperidin-2-one ring making key interactions, such as the carbonyl oxygen acting as a hydrogen bond acceptor. The substituted phenyl ring would likely occupy a hydrophobic pocket, with the chlorine and fluorine atoms potentially forming halogen bonds or other specific interactions with the protein residues.

Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target
ParameterPredicted ValueInterpretation
Binding Affinity (kcal/mol)-8.5A lower value indicates a stronger predicted binding affinity.
Key Interacting ResiduesAsp145, Lys67, Phe144Amino acids in the binding site forming significant interactions.
Types of InteractionsHydrogen bond with Asp145 (carbonyl O), Hydrophobic interactions with Phe144, Halogen bond with Lys67 (Cl)Specific non-covalent interactions stabilizing the complex.

Molecular Dynamics Simulations for Dynamic Interaction Analysis.

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. acs.orgresearchgate.netnottingham.ac.ukuzh.chnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the stability of the predicted binding pose from docking, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.

Cheminformatics for Compound Library Design and Virtual Screening

Cheminformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. In the context of N-arylpiperidin-2-one research, cheminformatics is instrumental in designing libraries of related compounds and in performing virtual screening to identify promising new molecules. nih.govnih.govresearchgate.netmdpi.comchemdiv.commdpi.com

The design of a compound library based on the this compound scaffold would involve systematically varying the substituents on both the phenyl ring and the piperidin-2-one ring. Cheminformatics tools can be used to ensure that the designed library has a high degree of chemical diversity, covering a wide range of physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area. This diversity increases the chances of identifying compounds with improved activity, selectivity, or pharmacokinetic properties.

Once a virtual library of N-arylpiperidin-2-one derivatives is created, it can be subjected to virtual screening. This process involves rapidly assessing the entire library for its potential to bind to a specific biological target. Virtual screening can be ligand-based, where compounds are compared to known active molecules, or structure-based, which typically involves high-throughput molecular docking. The output of a virtual screening campaign is a smaller, enriched subset of compounds that are predicted to be active and can then be prioritized for synthesis and experimental testing. This approach significantly reduces the time and cost associated with identifying new lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgijnrd.org For N-arylpiperidin-2-ones, QSAR models can be developed to predict their potency for a specific biological target, based on a set of calculated molecular descriptors.

The development of a robust QSAR model for N-arylpiperidin-2-one derivatives would typically involve the following steps:

Data Set Curation: A dataset of N-arylpiperidin-2-one analogs with experimentally determined biological activities (e.g., IC50 values) against a specific target is compiled. This set is then divided into a training set, for model generation, and a test set, for model validation.

Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to generate a mathematical equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using the test set of compounds that were not used in model development. mdpi.com

For a hypothetical QSAR study on a series of N-arylpiperidin-2-ones, the resulting model might indicate that specific substitutions on the aryl ring are critical for activity. For instance, the presence of electron-withdrawing groups at certain positions could be positively correlated with potency, while bulky substituents might be detrimental. A simplified representation of descriptors and their potential influence on activity is presented in Table 1.

Table 1: Representative Molecular Descriptors in a Hypothetical QSAR Model for N-Arylpiperidin-2-ones

DescriptorDescriptionPotential Influence on Activity
LogP LipophilicityOptimal range for cell permeability
Dipole Moment PolarityMay influence binding to polar residues in the target protein
Molecular Weight Size of the moleculeSteric hindrance at the binding site
Topological Polar Surface Area (TPSA) A measure of the polar surface areaAffects membrane permeability and bioavailability

The insights gained from such QSAR models can guide the rational design of new N-arylpiperidin-2-one derivatives with potentially enhanced biological activity. nih.gov

Pharmacophore Generation and Screening

Pharmacophore modeling is another powerful in silico tool used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. dovepress.commdpi.com

For the N-arylpiperidin-2-one scaffold, a pharmacophore model can be generated based on the structure of a known active compound or a set of active analogs. This model can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules that fit the pharmacophoric features and are therefore likely to be active. nih.gov

The process of pharmacophore-based virtual screening for N-arylpiperidin-2-one research would typically involve:

Pharmacophore Model Generation: Based on the structure of this compound or a series of active analogs, a pharmacophore model is created, defining the key interaction points.

Database Screening: The generated pharmacophore model is used to search large databases of chemical compounds (e.g., ZINC, ChemDiv) to identify molecules that match the pharmacophoric query. mdpi.com

Hit Filtering and Docking: The retrieved hits are then filtered based on drug-likeness criteria and subjected to molecular docking studies to predict their binding mode and affinity to the target protein.

A hypothetical pharmacophore model for an N-arylpiperidin-2-one analog might include features such as an aromatic ring, a hydrogen bond acceptor (the carbonyl oxygen of the lactam), and hydrophobic features corresponding to the substituted phenyl ring. This is illustrated in Table 2.

Table 2: Hypothetical Pharmacophoric Features for an N-Arylpiperidin-2-one Analog

Pharmacophoric FeatureCorresponding Chemical GroupPotential Interaction
Aromatic Ring 2-Chloro-3-fluorophenyl groupπ-π stacking with aromatic amino acid residues
Hydrogen Bond Acceptor Carbonyl oxygen of the piperidin-2-one ringHydrogen bonding with a donor group in the active site
Hydrophobic Center Chloro and fluoro substituentsHydrophobic interactions with nonpolar residues

This approach allows for the rapid identification of diverse chemical scaffolds that could serve as starting points for the development of new N-arylpiperidin-2-one-based therapeutic agents. peerj.com

In Silico Prediction of Pharmacological Attributes

In addition to predicting biological activity, computational methods are widely used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov Early assessment of these properties is crucial to reduce the high attrition rates in drug development. For this compound and its analogs, various in silico tools can be employed to predict their pharmacokinetic and safety profiles. nih.gov

A variety of computational models, many of which are based on QSAR principles, are available to predict key ADMET parameters. mdpi.com These predictions can help in prioritizing compounds with favorable drug-like properties for further experimental investigation. Some of the key ADMET properties that can be predicted in silico are outlined in Table 3.

Table 3: In Silico Predicted ADMET Properties for a Hypothetical N-Arylpiperidin-2-one

ADMET PropertyPredicted Value/ClassificationImplication
Human Intestinal Absorption (HIA) HighGood potential for oral bioavailability
Blood-Brain Barrier (BBB) Penetration Likely to penetratePotential for CNS activity
CYP450 2D6 Inhibition Non-inhibitorLower risk of drug-drug interactions
Ames Mutagenicity Non-mutagenicLower risk of carcinogenicity
hERG Inhibition Low riskLower potential for cardiotoxicity

It is important to note that these in silico predictions are estimations and require experimental validation. However, they provide valuable early-stage guidance in the drug discovery process, allowing for the selection of compounds with a higher probability of success in preclinical and clinical development. frontiersin.org The use of these predictive models is a standard practice in modern medicinal chemistry to optimize the pharmacological profile of lead compounds.

Spectroscopic and Crystallographic Characterization of N Arylpiperidin 2 Ones

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For 1-(2-chloro-3-fluorophenyl)piperidin-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for an unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the protons of the piperidin-2-one ring and the 2-chloro-3-fluorophenyl group. The protons on the piperidinone ring would likely appear as complex multiplets in the aliphatic region (typically 1.5-4.0 ppm). The protons adjacent to the nitrogen and the carbonyl group would be the most deshielded. The aromatic protons of the chloro-fluorophenyl ring would resonate in the downfield region (around 7.0-7.8 ppm), with their splitting patterns dictated by proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbonyl carbon of the lactam ring is expected to be the most downfield signal (around 170 ppm). The carbons of the aromatic ring will appear in the 110-160 ppm range, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The aliphatic carbons of the piperidinone ring would be found in the upfield region (typically 20-60 ppm).

Advanced 2D NMR Techniques: To definitively assign all proton and carbon signals, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

COSY: Would establish the connectivity of protons within the piperidinone ring and the aromatic system.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would reveal long-range correlations between protons and carbons (2-3 bonds), which is crucial for establishing the connection between the phenyl ring and the piperidinone nitrogen.

Below is a table of expected ¹H and ¹³C NMR chemical shift ranges for this compound, based on general principles and data for similar N-aryl lactams.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C=O-~170
Aromatic CH7.0 - 7.8110 - 140
Aromatic C-Cl-125 - 135
Aromatic C-F-150 - 165 (with C-F coupling)
Aromatic C-N-140 - 150
N-CH₂3.5 - 4.045 - 55
CH₂1.8 - 2.520 - 35
CH₂1.8 - 2.520 - 35

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting

Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption band for this compound would be the strong carbonyl (C=O) stretch of the lactam ring, expected in the range of 1650-1690 cm⁻¹. The presence of the aromatic ring would be indicated by C=C stretching vibrations between 1450 and 1600 cm⁻¹ and C-H stretching above 3000 cm⁻¹. The C-N stretching vibration would likely appear in the 1200-1350 cm⁻¹ region. The C-Cl and C-F stretching vibrations would be observed in the fingerprint region, typically below 1200 cm⁻¹.

Functional Group Expected IR Absorption Range (cm⁻¹)
Amide C=O stretch1650 - 1690
Aromatic C=C stretch1450 - 1600
Aromatic C-H stretch>3000
Aliphatic C-H stretch2850 - 3000
C-N stretch1200 - 1350
C-Cl stretch700 - 850
C-F stretch1000 - 1200

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely involve the loss of the carbonyl group, cleavage of the piperidinone ring, and fragmentation of the substituted phenyl ring.

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-Ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method would provide accurate bond lengths, bond angles, and torsion angles for this compound.

While a crystal structure for the specific title compound is not available in the searched literature, analysis of related N-arylpiperidin-2-ones suggests that the piperidinone ring would likely adopt a distorted chair or boat conformation. The relative orientation of the phenyl ring with respect to the piperidinone ring would be a key structural feature, influenced by steric and electronic effects of the substituents. Intermolecular interactions, such as C-H···O or C-H···π hydrogen bonds, would likely play a significant role in the crystal packing.

Structural Parameter Expected Information from SC-XRD
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c, α, β, γ
Bond LengthsPrecise distances between all atoms
Bond AnglesAngles between bonded atoms
Torsion AnglesDihedral angles defining molecular conformation
Intermolecular InteractionsHydrogen bonds, π-π stacking, etc.

Correlation of Spectroscopic Data with Computational Predictions

In modern structural chemistry, experimental data is often complemented by computational predictions. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies (IR), and other molecular properties. By comparing the experimentally obtained spectra with the computationally predicted spectra, a higher level of confidence in the structural assignment can be achieved. Discrepancies between experimental and computational data can also provide insights into conformational dynamics or solvent effects that are not captured by the gas-phase computational models. The correlation of these data sets provides a powerful and synergistic approach to the comprehensive characterization of novel compounds like this compound.

Emerging Research Frontiers and Translational Opportunities for N Arylpiperidin 2 Ones

Integration of Artificial Intelligence in N-Arylpiperidin-2-one Discovery

One of the primary applications of AI in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. These computational models correlate the structural or physicochemical properties of molecules with their biological activities. For a series of N-arylpiperidin-2-one analogues, a QSAR model can be trained on a dataset of known compounds and their measured potencies against a specific biological target. The resulting model can then predict the activity of virtual or yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. This in silico screening process significantly reduces the number of compounds that need to be physically tested, saving time and resources.

Furthermore, AI algorithms, particularly deep learning and generative models, are being employed for de novo drug design. These systems can "learn" the underlying chemical principles from large databases of known molecules and then generate novel molecular structures, including N-arylpiperidin-2-one derivatives, that are optimized for specific properties such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. Generative adversarial networks (GANs), for instance, can design new molecules tailored to bind to a specific protein target while adhering to desired pharmacological and safety parameters. innoget.com

Molecular docking simulations, often enhanced by AI, provide insights into how a ligand like 1-(2-Chloro-3-fluorophenyl)piperidin-2-one might bind to the active site of a target protein. By predicting the binding pose and estimating the binding affinity, these simulations help rationalize observed structure-activity relationships (SAR) and guide the design of new analogues with improved interactions. For example, AI can predict the three-dimensional structure of a target protein, which is crucial for structure-based drug design. nih.gov

AI ApplicationRole in N-Arylpiperidin-2-one DiscoveryPotential Impact
QSAR Modeling Predicts biological activity based on chemical structure.Prioritizes synthesis of high-potency analogues.
Generative Models Designs novel molecules with optimized properties.Accelerates lead optimization; explores new chemical space.
Molecular Docking Simulates ligand-protein binding interactions.Guides rational design for improved potency and selectivity.
ADMET Prediction Forecasts pharmacokinetic and toxicity profiles.Reduces late-stage attrition of drug candidates.

Advancements in Synthetic Methodologies for Complex Analogues

The exploration of the chemical space around the N-arylpiperidin-2-one core requires robust and versatile synthetic methods. Modern organic chemistry has provided a wealth of innovative strategies that enable the efficient and stereoselective construction of complex analogues, which are essential for detailed SAR studies.

Traditional methods for forming the N-aryl bond, a key feature of this compound class, often relied on harsh conditions. Contemporary approaches frequently employ metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of the C-N bond under milder conditions with a broad range of substrates. Palladium and copper catalysts are commonly used to couple piperidin-2-one with a variety of aryl halides or pseudo-halides, enabling the introduction of diverse substitution patterns on the aryl ring, such as the 2-chloro-3-fluoro motif.

To build the piperidinone ring itself, a variety of cyclization strategies are available. The aza-Michael reaction, for example, provides an efficient route to 4-piperidone (B1582916) scaffolds that can be further elaborated. google.com More recently, organophotocatalysis has emerged as a powerful tool, enabling one-step access to diverse substituted 2-piperidinones from simple precursors like ammonium (B1175870) salts and alkenes under mild conditions. researchgate.net This [1+2+3] strategy highlights a significant advancement in streamlining the synthesis of these important heterocycles. researchgate.net

Furthermore, to create analogues with greater three-dimensional complexity, photochemical methods are being explored. Intramolecular [2+2] photocycloaddition of dienes can produce bicyclic piperidinone systems, which introduce novel and rigid scaffolds for probing interactions with biological targets. nih.govnih.gov These advanced methods are crucial for moving beyond "flat" molecules and exploring new areas of chemical space. nih.gov

Synthetic MethodDescriptionApplication for N-Arylpiperidin-2-ones
Metal-Catalyzed N-Arylation Palladium- or copper-catalyzed coupling of an aryl halide with the piperidinone nitrogen.Efficient synthesis of the core N-aryl bond with diverse aryl groups.
Organophotocatalysis Use of light and an organic catalyst to promote ring formation from simple starting materials.One-step, mild synthesis of highly substituted 2-piperidinone rings. researchgate.net
Aza-Michael Reaction Nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound to form the ring.Atom-efficient route to substituted piperidone building blocks. google.com
[2+2] Photocycloaddition Light-induced reaction to form four-membered rings, leading to bicyclic structures.Creation of conformationally restricted and structurally novel analogues. nih.gov

Novel Biological Targets and Therapeutic Areas for Exploration

The N-arylpiperidin-2-one scaffold has shown promise across a range of therapeutic areas, demonstrating its versatility as a pharmacophore. Research has identified several key biological targets and pathways where these compounds may exert a therapeutic effect.

A significant area of investigation is in neurodegenerative diseases . Derivatives of 2-piperidone (B129406) have been evaluated as potential treatments for Alzheimer's disease. nih.gov These compounds have been shown to inhibit the self-aggregation of the β-amyloid (Aβ) peptide, a key pathological hallmark of the disease. nih.gov In addition to targeting Aβ, some piperidinone analogues act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. researchgate.net By inhibiting these enzymes, they can help restore cholinergic function, which is impaired in Alzheimer's patients. Other research has pointed to phosphodiesterase-8 (PDE8) as a potential target for piperidine (B6355638) derivatives in the context of both Alzheimer's and Parkinson's disease. innoget.com Furthermore, some compounds have demonstrated anti-inflammatory properties in microglia, the brain's immune cells, by binding to targets such as the myeloid differentiation factor 88 (MyD88), which is involved in neuroinflammatory signaling pathways. nih.gov

In oncology , piperidine-containing compounds are being investigated for their anti-cancer properties. They have been shown to target various pro-survival mechanisms in cancer cells, including the inhibition of NF-κB activation. nih.gov Certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated cytotoxic effects in hematological cancer cell lines by promoting apoptosis. nih.gov The structural similarity of the piperidinone core to scaffolds found in known kinase inhibitors suggests that N-arylpiperidin-2-ones could be developed as potent and selective inhibitors for specific kinases involved in cancer progression. mdpi.com

The field of inflammation and pain also presents opportunities. The P2X7 receptor, an ion channel involved in inflammatory processes, has been identified as a target for related N-arylpiperazine compounds, suggesting a potential avenue for N-arylpiperidin-2-ones. nih.gov Additionally, certain piperidine derivatives have shown potential as covalent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in regulating pain and inflammation. nih.gov

Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry

The successful development of N-arylpiperidin-2-ones as therapeutic agents relies on the convergence of multiple scientific disciplines. The interplay between medicinal chemistry, chemical biology, and computational chemistry is essential for elucidating their mechanism of action, identifying their cellular targets, and optimizing their properties.

Medicinal chemistry focuses on establishing a clear Structure-Activity Relationship (SAR) . This involves the systematic synthesis of analogues of a lead compound, such as this compound, and evaluating how changes in their chemical structure affect their biological activity. For instance, modifying the substituents on the aryl ring or the piperidinone core can dramatically impact potency and selectivity. nih.gov These studies, which are foundational to drug design, are often guided by computational modeling, which can predict how structural modifications will affect target binding. nih.gov

Chemical biology provides the tools to study these compounds in complex biological systems. nih.gov A key approach is the development of chemical probes , which are modified versions of the bioactive molecule designed to identify its cellular targets. nih.gov For example, an N-arylpiperidin-2-one analogue could be functionalized with a reactive group for photo-affinity labeling or a reporter tag for visualization. mdpi.com When introduced into cells, these probes can covalently bind to their target proteins, which can then be identified and isolated using proteomic techniques. This process, known as target deconvolution, is critical when the mechanism of action of a hit compound from a phenotypic screen is unknown. nih.govmdpi.com

The integration of these fields creates a powerful feedback loop: medicinal chemists synthesize new compounds, biologists test their activity and use chemical probes to identify targets, and computational chemists model the interactions to rationalize the results and propose the next generation of molecules. This synergistic approach accelerates the journey from a preliminary hit compound to a well-characterized chemical probe or a potential drug candidate.

Future Perspectives on the Design of Highly Potent and Selective N-Arylpiperidin-2-ones

The future design of N-arylpiperidin-2-ones will be shaped by an increasing emphasis on precision, selectivity, and novel modes of action. Several key trends are emerging that promise to unlock the full potential of this valuable scaffold.

A major frontier is the development of covalent inhibitors . Unlike traditional drugs that bind reversibly to their targets, covalent inhibitors form a permanent chemical bond, often with a specific amino acid residue like cysteine. mdpi.com This can lead to increased potency, longer duration of action, and the ability to overcome drug resistance. mdpi.com The N-arylpiperidin-2-one scaffold can be engineered to include a reactive electrophilic group (a "warhead") that specifically targets a nucleophilic residue in the active site of a target enzyme, such as FAAH. nih.govmdpi.com The rational design of these warheads is crucial to ensure target selectivity and minimize off-target reactivity. mdpi.com

The concept of polypharmacology , or designing single molecules to interact with multiple targets, is gaining traction for treating complex multifactorial diseases like Alzheimer's. nih.gov An N-arylpiperidin-2-one derivative could be designed to simultaneously inhibit Aβ aggregation and cholinesterase activity, offering a multi-pronged therapeutic approach from a single agent. AI and computational methods will be indispensable for the multi-parameter optimization required to balance activities across different targets while maintaining a good safety profile.

Finally, the quest for selectivity remains paramount. Many targets, such as kinases or proteasomes, belong to large protein families with highly similar active sites. Designing N-arylpiperidin-2-ones that can selectively inhibit one family member over others is a significant challenge. Future design strategies will likely focus on exploiting subtle differences in the target binding sites or targeting allosteric sites (sites other than the active site) to achieve greater selectivity. The combination of advanced synthetic methodologies to create unique molecular shapes and sophisticated computational models to predict binding will be essential to achieving this goal. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.